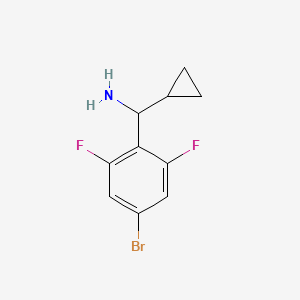

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

Description

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a substituted benzylamine derivative featuring a bromo- and difluoro-substituted aromatic ring linked to a cyclopropane moiety via a methanamine bridge. The compound’s bromine and fluorine substituents suggest utility in medicinal chemistry (e.g., as a building block for kinase inhibitors or receptor ligands), while the cyclopropyl group may enhance metabolic stability or influence conformational rigidity .

Properties

Molecular Formula |

C10H10BrF2N |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine |

InChI |

InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 |

InChI Key |

WDLVCJBSUHLYKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=C(C=C2F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: Research explores its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogues differ in halogen positioning or additional functional groups, impacting electronic and steric properties:

Key Findings :

- Halogen Positioning : The 2,6-difluoro substitution in the target compound and QW-7711 creates a para-bromo meta-fluoro arrangement, favoring electronic withdrawal and directing reactivity in cross-coupling reactions. In contrast, the 2,3-difluoro isomer (QV-2150) may exhibit reduced symmetry and altered π-stacking interactions .

- Salt vs. Free Base : Hydrochloride salts (e.g., 1461655-72-0 ) improve solubility in polar solvents, critical for pharmaceutical formulations.

Cyclopropyl vs. Other Aliphatic Moieties

The cyclopropyl group distinguishes the target compound from analogues with ethyl or unsubstituted amine chains:

Research Implications :

Heterocyclic Analogues

The introduction of heterocycles further diversifies functionality:

| Compound Name | CAS Number | Structure | Application Clues |

|---|---|---|---|

| 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | 1526200-39-4 | Thiadiazole ring fused to amine | Potential antimicrobial or antiviral activity |

Key Insight :

- The thiadiazole ring in QD-4219 introduces hydrogen-bonding sites, which could enhance interactions with biological targets like enzymes or nucleic acids.

Biological Activity

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom and two fluorine atoms attached to a phenyl ring, along with a cyclopropyl group linked to a methanamine moiety. This unique structural arrangement may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could act as an agonist or antagonist, influencing several biochemical pathways relevant to therapeutic applications. The presence of halogens in its structure enhances reactivity, potentially allowing it to form stable complexes with biological molecules.

Antimicrobial Properties

Studies have shown that compounds similar to (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine exhibit antimicrobial activity. For instance, derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.06 μg/mL to 7.81 μg/mL against different pathogens .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Research has indicated that certain structural analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected are still under investigation, but initial findings suggest promising results in vitro.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine against Gram-positive and Gram-negative bacteria. The results indicated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

- Cancer Cell Studies : In another study focusing on cancer cell lines, (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine was shown to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine | Bromine and fluorine on phenyl; cyclopropyl group | Antimicrobial, anticancer |

| 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol | Similar halogenated structure | Antimicrobial properties |

| 4-Bromo-2-fluorobenzylamine | Fluorine on benzene ring | Anticancer activity |

The table above illustrates the unique features of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine compared to other related compounds. Its distinct combination of halogenated aromatic and cyclopropyl functionalities may lead to unique reactivity patterns and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.